Cas no 1428367-02-5 (N-5-(2-phenylbutanoyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylthiophene-3-carboxamide)

N-5-(2-phenylbutanoyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylthiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-5-(2-phenylbutanoyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylthiophene-3-carboxamide
- N-[5-(2-phenylbutanoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
- AKOS024268428
- 1428367-02-5
- F6195-7609
- VU0535974-1
- N-[5-(2-phenylbutanoyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
- N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
-
- インチ: 1S/C21H21N3O2S2/c1-2-16(14-6-4-3-5-7-14)20(26)24-10-8-17-18(12-24)28-21(22-17)23-19(25)15-9-11-27-13-15/h3-7,9,11,13,16H,2,8,10,12H2,1H3,(H,22,23,25)
- InChIKey: JJGVOOGKUDKCOE-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(C2=CSC=C2)=O)=NC2=C1CN(C(C(C1C=CC=CC=1)CC)=O)CC2
計算された属性
- せいみつぶんしりょう: 411.10751927g/mol
- どういたいしつりょう: 411.10751927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 119Ų
N-5-(2-phenylbutanoyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylthiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6195-7609-20μmol |
N-[5-(2-phenylbutanoyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
1428367-02-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6195-7609-4mg |
N-[5-(2-phenylbutanoyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
1428367-02-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6195-7609-50mg |
N-[5-(2-phenylbutanoyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
1428367-02-5 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6195-7609-75mg |
N-[5-(2-phenylbutanoyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
1428367-02-5 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6195-7609-5μmol |
N-[5-(2-phenylbutanoyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
1428367-02-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6195-7609-3mg |
N-[5-(2-phenylbutanoyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
1428367-02-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6195-7609-2mg |
N-[5-(2-phenylbutanoyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
1428367-02-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6195-7609-15mg |
N-[5-(2-phenylbutanoyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
1428367-02-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6195-7609-1mg |
N-[5-(2-phenylbutanoyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
1428367-02-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6195-7609-10μmol |
N-[5-(2-phenylbutanoyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
1428367-02-5 | 10μmol |
$69.0 | 2023-09-09 |
N-5-(2-phenylbutanoyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylthiophene-3-carboxamide 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
N-5-(2-phenylbutanoyl)-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-ylthiophene-3-carboxamideに関する追加情報
Comprehensive Analysis of N-5-(2-phenylbutanoyl)-4H,5H,6H,7H-1,3-thiazolo[5,4-c]pyridin-2-ylthiophene-3-carboxamide (CAS No. 1428367-02-5)
The compound N-5-(2-phenylbutanoyl)-4H,5H,6H,7H-1,3-thiazolo[5,4-c]pyridin-2-ylthiophene-3-carboxamide (CAS No. 1428367-02-5) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This thiazolo[5,4-c]pyridine derivative is characterized by a thiophene-3-carboxamide moiety, which contributes to its diverse biological activities. Researchers are increasingly exploring its role in modulating specific biochemical pathways, making it a subject of interest for drug discovery and development.
One of the key structural highlights of this compound is the presence of a 2-phenylbutanoyl group, which enhances its binding affinity to target proteins. The thiazolo[5,4-c]pyridine core is known for its ability to interact with various enzymes and receptors, particularly those involved in inflammatory and metabolic disorders. Recent studies have highlighted its potential as a kinase inhibitor, a property that aligns with current trends in precision medicine and personalized therapeutics. This has led to a surge in searches for "thiazolo[5,4-c]pyridine derivatives" and "kinase inhibitors for metabolic diseases," reflecting the growing demand for novel therapeutic agents.
In the context of drug design, the thiophene-3-carboxamide moiety in CAS No. 1428367-02-5 offers excellent pharmacokinetic properties, including improved solubility and bioavailability. These attributes are critical for oral drug formulations, a topic frequently searched by pharmaceutical professionals. Additionally, the compound's stability under physiological conditions makes it a promising candidate for further preclinical studies. The integration of computational modeling and high-throughput screening has further accelerated its evaluation, addressing common queries such as "how to optimize thiazolo[5,4-c]pyridine derivatives for drug development."
The therapeutic potential of N-5-(2-phenylbutanoyl)-4H,5H,6H,7H-1,3-thiazolo[5,4-c]pyridin-2-ylthiophene-3-carboxamide extends to its anti-inflammatory and anti-proliferative effects. Recent publications have explored its efficacy in cell signaling pathways, particularly those related to autoimmune diseases and cancer. This aligns with the increasing public interest in "natural and synthetic compounds for inflammation" and "emerging cancer therapeutics." The compound's mechanism of action involves the inhibition of key inflammatory mediators, making it a viable option for next-generation immunomodulators.
From a synthetic chemistry perspective, the preparation of CAS No. 1428367-02-5 involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. These processes are often discussed in forums and research papers, with many chemists searching for "efficient synthesis routes for thiazolo[5,4-c]pyridines." The compound's purity and yield are critical factors, necessitating advanced analytical techniques such as HPLC and NMR spectroscopy. This underscores the importance of quality control in pharmaceutical manufacturing, a topic of high relevance in the industry.
In conclusion, N-5-(2-phenylbutanoyl)-4H,5H,6H,7H-1,3-thiazolo[5,4-c]pyridin-2-ylthiophene-3-carboxamide (CAS No. 1428367-02-5) represents a promising scaffold for the development of novel therapeutics. Its unique structural features, combined with its diverse biological activities, position it as a valuable candidate for further research. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about drug discovery, kinase inhibition, and inflammatory disease management.
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